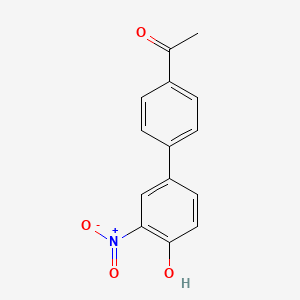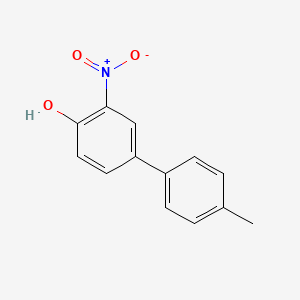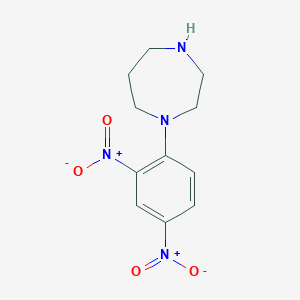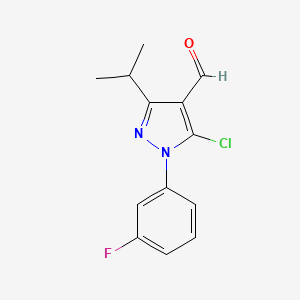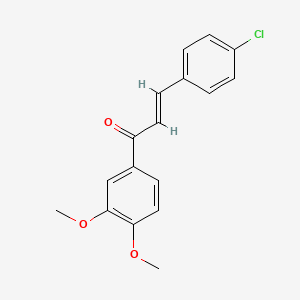
1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, also known as DMPPC, is a novel compound with potential applications in the fields of medicine and materials science.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one has been studied extensively for its potential applications in the fields of medicine and materials science. In medicine, 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In materials science, 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one has been studied for its potential use as a coating material, as it has been shown to provide good adhesion and corrosion resistance.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one is not fully understood. However, it is believed that 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one works by inhibiting the growth of cancer cells by disrupting the cell cycle. Additionally, 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one have not been extensively studied. However, it has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models. Additionally, 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one has been shown to have antioxidant properties, which may be beneficial in preventing the oxidation of proteins and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one in lab experiments include its high purity and stability, as well as its low cost. Additionally, 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one in lab experiments, such as its low solubility and its potential toxicity.
Direcciones Futuras
Future research on 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one should focus on further elucidating its mechanism of action and exploring its potential applications in medicine and materials science. Additionally, further research should be conducted to determine the optimal dosage and delivery method for 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, as well as to assess its potential toxicity. Finally, further research should also be conducted to explore the potential synergistic effects of 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one with other compounds.
Métodos De Síntesis
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one can be achieved through a three-step reaction sequence. The first step involves the reaction of 4-chlorophenylprop-2-en-1-one with 3,4-dimethoxyphenylmagnesium bromide to produce the desired product, 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one. The second step involves the hydrolysis of the product to form the desired compound. The third and final step involves the oxidation of the compound using a suitable oxidizing agent, such as potassium permanganate.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-16-10-6-13(11-17(16)21-2)15(19)9-5-12-3-7-14(18)8-4-12/h3-11H,1-2H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAYGIKWBKGYJF-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177894 | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
CAS RN |
53744-30-2 | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53744-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



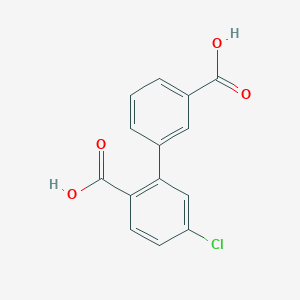
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)

![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)

